5,15-Diphenylporphyrin

Descripción

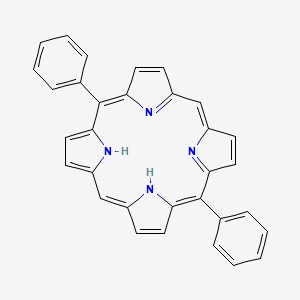

Structure

3D Structure

Propiedades

IUPAC Name |

10,20-diphenyl-21,22-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22N4/c1-3-7-21(8-4-1)31-27-15-11-23(33-27)19-25-13-17-29(35-25)32(22-9-5-2-6-10-22)30-18-14-26(36-30)20-24-12-16-28(31)34-24/h1-20,33,35H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBKIAFNCVIIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=CC4=CC=C(N4)C(=C5C=CC(=N5)C=C6C=CC2=N6)C7=CC=CC=C7)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447492 | |

| Record name | 5,15-Diphenyl-21H,23H-porphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22112-89-6 | |

| Record name | 5,15-Diphenyl-21H,23H-porphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Advent and Advancement of 5,15-Diphenylporphyrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and evolving synthetic methodologies of 5,15-diphenylporphyrin (DPP), a significant molecule in various scientific domains. This document provides a comprehensive overview for researchers, scientists, and professionals in drug development, detailing experimental protocols, quantitative data, and relevant biological pathways.

Introduction: A Porphyrin of Unique Stature

This compound (DPP) stands as a cornerstone in porphyrin chemistry, valued for its unique structural features and accessibility. Unlike its more symmetrically substituted tetraphenyl- or octaethyl- counterparts, DPP possesses two unsubstituted meso-positions and eight unsubstituted β-positions. This configuration offers a valuable platform for further functionalization, making it an ideal model compound for studying fundamental porphyrin properties and a versatile building block for more complex molecular architectures. Its stability and solubility in common organic solvents further enhance its utility in a wide range of applications, from materials science to medicinal chemistry.[1]

A Historical Perspective on the Synthesis of this compound

The journey to an efficient and reliable synthesis of this compound has been marked by significant evolution, reflecting broader advancements in synthetic organic chemistry.

Early Attempts and Challenges

Initial forays into the synthesis of DPP were fraught with difficulties, primarily resulting in low yields and issues with reproducibility. One of the earliest documented methods by Treibs and Haberle involved the reaction of dipyrromethane with benzaldehyde (B42025), which unfortunately yielded a meager 3% of the desired product.[1] Another notable early attempt by Manka and Lawrence claimed a remarkable 92% yield. However, this high yield proved to be difficult to reproduce, and a lack of detailed experimental data cast a shadow of uncertainty on the method's reliability.[1] These early struggles underscored the challenges in controlling the condensation and oxidation reactions required for porphyrin macrocycle formation.

The Advent of Rational Synthesis: The "(2+2)" Condensation

A significant breakthrough in DPP synthesis came with the development of the "(2+2)" condensation strategy. This approach involves the reaction of two dipyrromethane precursors, a more controlled and predictable method for constructing the porphyrin core. This methodology, particularly the work pioneered by Lindsey and others, has become the foundation for modern, reliable syntheses of DPP and its derivatives.[2][3][4][5] These methods typically involve the acid-catalyzed condensation of a dipyrromethane with an aldehyde, followed by oxidation to the aromatic porphyrin.

A key intermediate in many of these syntheses is 5-phenyldipyrromethane, which can be synthesized from the reaction of pyrrole (B145914) and benzaldehyde. The subsequent condensation of 5-phenyldipyrromethane with an appropriate C1 source, such as an orthoformate, followed by oxidation, leads to the formation of this compound in significantly higher and more reproducible yields than the earlier methods.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and characterization of this compound, compiled from various reliable sources.

Table 1: Comparison of Synthetic Yields for this compound

| Method | Researchers | Reported Yield (%) | Notes |

| Dipyrromethane + Benzaldehyde | Treibs and Haberle | 3 | Difficult to access[1] |

| Dipyrromethane + Benzaldehyde | Manka and Lawrence | 92 | Not readily reproducible[1] |

| (2+2) Condensation | Organic Syntheses Procedure | 14-20 | Reliable and scalable[1] |

| (2+2) Condensation | Lindsey's Method | High | General method for diarylporphyrins[2][5] |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Solvent | Reference |

| UV-Vis Absorption | |||

| Soret Band (λmax) | 400 nm | Acetonitrile | [6] |

| Q-Bands (λmax) | 500, 536, 575, 627 nm | Acetonitrile | [6] |

| Fluorescence | |||

| Emission Maxima | - | - | - |

| Fluorescence Quantum Yield (Φf) | - | Acetonitrile | [6] |

| Nuclear Magnetic Resonance (NMR) | |||

| ¹H NMR (δ, ppm) | -3.07 (s, 2H, NH), 7.84 (m, 6H, Ph), 8.31 (m, 4H, Ph), 9.11 (d, 4H, β-H), 9.42 (d, 4H, β-H), 10.34 (s, 2H, meso-H) | CDCl₃ | |

| High-Resolution Mass Spectrometry (HRMS) | |||

| Calculated (M+) for C₃₂H₂₂N₄ | 462.1844 | - | |

| Found | 462.1847 | - |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of this compound, from historical methods to modern, optimized procedures.

Historical Synthetic Protocols (Conceptual)

4.1.1. Treibs and Haberle Method (Low Yield)

This method involved the direct condensation of one equivalent of dipyrromethane with one equivalent of benzaldehyde in an acidic medium, followed by oxidation. The reaction likely suffered from the formation of a complex mixture of linear polypyrromethanes and other porphyrin isomers, leading to the very low isolated yield of this compound.[1]

4.1.2. Manka and Lawrence Method (High Yield, Reproducibility Issues)

While the specifics of this protocol are not well-documented, it is reported to also involve the reaction of dipyrromethane and benzaldehyde.[1] The claimed high yield suggests reaction conditions that significantly favored the formation of the desired porphyrinogen, which was then oxidized to this compound. The lack of reproducibility, however, indicates that these optimal conditions were likely very sensitive and difficult to control.

Modern Synthetic Protocol: (2+2) Condensation via 5-Phenyldipyrromethane

The following protocol is adapted from a reliable and scalable procedure published in Organic Syntheses.[1]

Step 1: Synthesis of 5-Phenyldipyrromethane

-

To a solution of benzaldehyde (1 equivalent) in a large excess of pyrrole (typically >20 equivalents), add a catalytic amount of trifluoroacetic acid (TFA).

-

Stir the reaction mixture at room temperature for approximately 15 minutes.

-

Remove the excess pyrrole under reduced pressure.

-

Purify the resulting crude product by flash chromatography on silica (B1680970) gel to yield 5-phenyldipyrromethane.

Step 2: Synthesis of this compound

-

Dissolve 5-phenyldipyrromethane (2 equivalents) and trimethyl orthoformate (1 equivalent) in a suitable solvent such as dichloromethane.

-

Add a catalytic amount of trichloroacetic acid.

-

Stir the reaction mixture at room temperature for a designated period.

-

Add an oxidizing agent, such as p-chloranil (DDQ), and continue stirring.

-

Purify the crude porphyrin by column chromatography on silica gel, followed by recrystallization to obtain pure this compound as purple crystals.[1]

Visualizing a Key Synthetic Workflow

The following diagram illustrates the logical flow of the modern (2+2) synthesis of this compound.

Caption: A flowchart of the modern (2+2) synthesis of this compound.

Biological Relevance: The STAT3 Signaling Pathway

This compound has garnered attention for its potential as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that plays a crucial role in cell growth, proliferation, and survival, and its aberrant activation is implicated in various cancers.

The precise mechanism of STAT3 inhibition by DPP is a subject of ongoing research. Initially, it was proposed that DPP directly binds to the SH2 domain of STAT3, thereby preventing its dimerization, a critical step for its activation and subsequent translocation to the nucleus to regulate gene expression. However, more recent studies have cast doubt on this direct interaction with the SH2 domain, suggesting that DPP may instead interact with the N-terminal domain of STAT3. This interaction is still thought to disrupt STAT3 dimerization and its downstream functions.

The following diagram illustrates the STAT3 signaling pathway and the putative points of inhibition by this compound, reflecting the current understanding and the existing scientific debate.

Caption: The STAT3 signaling pathway and the proposed inhibitory mechanisms of this compound.

References

Spectroscopic Properties of 5,15-Diphenylporphyrin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of 5,15-Diphenylporphyrin (DPP), a key synthetic porphyrin derivative. This document details the characteristic spectral features, presents quantitative data in a structured format, and outlines the experimental protocols for its analysis. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in fields such as drug development, materials science, and photodynamic therapy.

Introduction to this compound

This compound (DPP) is a synthetic porphyrin that is notable for its stability and solubility in a range of organic solvents.[1] Its structure, featuring two phenyl groups at the meso positions, provides a unique platform for further chemical modifications and studies.[2] Understanding its spectroscopic properties is fundamental to its application and characterization.

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of this compound, like other porphyrins, is characterized by an intense Soret band (or B band) in the near-UV region and several weaker Q bands in the visible region.[3][4][5] These bands arise from π-π* electronic transitions within the porphyrin macrocycle.[6]

Table 1: UV-Visible Absorption Data for this compound

| Band | Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent |

| Soret (B) | ~410 - 420 | > 200,000 | CH₂Cl₂ or CHCl₃ |

| Q(IV) | ~515 | ~15,000 | CH₂Cl₂ or CHCl₃ |

| Q(III) | ~550 | ~8,000 | CH₂Cl₂ or CHCl₃ |

| Q(II) | ~590 | ~5,000 | CH₂Cl₂ or CHCl₃ |

| Q(I) | ~645 | ~3,000 | CH₂Cl₂ or CHCl₃ |

Note: The exact λmax and ε values can vary slightly depending on the solvent and concentration.

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃).[4] From the stock solution, prepare a dilute solution with a concentration typically in the range of 10⁻⁶ M to ensure the absorbance values fall within the linear range of the spectrophotometer.[4][7]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[4]

-

Measurement: Record the absorption spectrum over a wavelength range of approximately 350 nm to 700 nm using a 1 cm path length quartz cuvette.[4] Use the pure solvent as a reference.

-

Data Analysis: Identify the λmax for the Soret and Q bands. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

UV-Visible Spectroscopy Experimental Workflow

Fluorescence Spectroscopy

This compound exhibits characteristic fluorescence emission in the red region of the electromagnetic spectrum upon excitation at a wavelength corresponding to its absorption bands, typically the Soret band.[8][9] The fluorescence properties, including the emission maxima and quantum yield, are sensitive to the molecular environment.[10]

Table 2: Fluorescence Emission Data for this compound

| Excitation Wavelength (nm) | Emission Maxima (λem, nm) | Solvent |

| ~418 | ~650 and ~715 | CH₂Cl₂ or CHCl₃ |

Note: The emission spectrum of DPP typically shows two main bands. The relative intensities of these bands can be influenced by the solvent and other environmental factors.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., CH₂Cl₂). The concentration should be low enough to avoid self-quenching effects (typically around 10⁻⁷ M).

-

Instrumentation: Use a spectrofluorometer equipped with a suitable excitation source (e.g., a xenon lamp) and a sensitive detector.

-

Measurement: Set the excitation wavelength to the Soret band maximum (around 418 nm). Record the emission spectrum from approximately 600 nm to 800 nm.

-

Data Analysis: Identify the wavelengths of the emission maxima. For quantum yield measurements, a standard fluorophore with a known quantum yield is typically used for comparison.

Fluorescence Spectroscopy Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of porphyrins. The unique ring current effect of the porphyrin macrocycle results in a large dispersion of proton chemical shifts.[11][12] The inner NH protons are strongly shielded and appear upfield (at negative ppm values), while the peripheral meso and β-pyrrolic protons are deshielded and resonate downfield.[11]

Table 3: ¹H NMR Chemical Shift Data for this compound (in CDCl₃)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH (inner) | ~ -2.8 | s | 2H |

| β-pyrrolic | ~ 8.8 | d | 4H |

| β-pyrrolic | ~ 9.2 | d | 4H |

| meso-H | ~ 10.2 | s | 2H |

| Phenyl (ortho) | ~ 8.2 | d | 4H |

| Phenyl (meta, para) | ~ 7.7 | m | 6H |

Note: Chemical shifts are referenced to TMS (0 ppm) and can vary slightly based on solvent and concentration.

¹³C NMR spectroscopy provides further structural information. The large number of carbons in the porphyrin macrocycle and the phenyl substituents result in a complex spectrum.

Table 4: Representative ¹³C NMR Chemical Shift Ranges for this compound (in CDCl₃)

| Carbon Type | Chemical Shift (δ, ppm) |

| meso-C (unsubstituted) | ~105 |

| meso-C (phenyl-substituted) | ~120 |

| α-pyrrolic | ~145 |

| β-pyrrolic | ~130 |

| Phenyl | ~127 - 142 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in an NMR tube.[13]

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Measurement: Acquire the ¹H NMR spectrum. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the proton signals and assign the resonances based on their chemical shifts, multiplicities, and integration values.

NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by observing its vibrational modes. For this compound, key vibrational bands include N-H stretches, C-H stretches of the aromatic rings, and various C-C and C-N stretching and bending modes of the porphyrin macrocycle.[6][14][15]

Table 5: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3315 | N-H stretch |

| ~3050 - 3020 | Aromatic C-H stretch |

| ~1595 | Phenyl C=C stretch |

| ~1470 | Pyrrole C=C stretch |

| ~965 | N-H bend (out-of-plane) |

| ~800 | Aromatic C-H bend (out-of-plane) |

Note: The exact positions of the absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto an IR-transparent window.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Measurement: Record the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Conclusion

The spectroscopic properties of this compound are well-defined and provide a robust basis for its identification, characterization, and the study of its interactions. The distinct features in its UV-Vis, fluorescence, NMR, and IR spectra, governed by its unique electronic and molecular structure, make it a versatile molecule for a wide range of scientific applications. The experimental protocols outlined in this guide provide a standardized approach to obtaining high-quality spectroscopic data for this important porphyrin derivative.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 5,15-diphenylporphine | [frontierspecialtychemicals.com]

- 3. secjhuapl.edu [secjhuapl.edu]

- 4. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]

- 5. [PDF] The Use of Spectrophotometry UV-Vis for the Study of Porphyrins | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]

- 8. Fluorescence properties of the dicationic porphyrin 5,15-DiMPyP orderly aggregated along DNA surface - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. Fluorescence properties of the dicationic porphyrin 5,15-DiMPyP orderly aggregated along DNA surface - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. Infrared spectroscopy of porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Electronic Structure of 5,15-Diphenylporphyrin: A Technical Guide for Researchers

An in-depth exploration of the synthesis, spectroscopic properties, and theoretical framework of 5,15-Diphenylporphyrin (H2DPP), a foundational molecule in porphyrin chemistry with significant applications in drug development, materials science, and catalysis.

Introduction

This compound (H2DPP) is a synthetic porphyrin that serves as a crucial building block and model compound in the study of porphyrin chemistry and its applications. Its unique electronic structure, characterized by a highly conjugated π-system, gives rise to distinct spectroscopic and electrochemical properties. This guide provides a comprehensive overview of the electronic structure of H2DPP, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, theoretical underpinnings, and experimental characterization, presenting key data in a structured format and offering detailed experimental protocols.

Theoretical Framework: The Gouterman Four-Orbital Model

The electronic absorption spectra of porphyrins are elegantly explained by the Gouterman four-orbital model. This model focuses on the four frontier molecular orbitals: the two highest occupied molecular orbitals (HOMO and HOMO-1) and the two lowest unoccupied molecular orbitals (LUMO and LUMO+1). In an idealized D4h symmetry (metalloporphyrin), the HOMOs are designated as a1u and a2u, and the LUMOs are a degenerate pair, eg.

Electronic transitions between these orbitals give rise to the characteristic features of the porphyrin UV-Vis spectrum:

-

The Soret Band (or B-band): An intense absorption band typically observed around 400-420 nm. It arises from a strongly allowed transition to the second excited state (S2).

-

The Q-bands: A series of weaker absorption bands in the 500-700 nm region. These correspond to a weakly allowed transition to the first excited state (S1).

In free-base porphyrins like H2DPP, the symmetry is lowered to D2h, which lifts the degeneracy of the LUMOs. This results in a more complex Q-band region, typically showing four distinct peaks. The relative energies of the a1u and a2u orbitals influence the intensity of the Q-bands.

Simplified Gouterman four-orbital model for porphyrin electronic transitions.

Synthesis of this compound

The synthesis of H2DPP is well-established and can be achieved through a [2+2] condensation reaction. A reliable method involves the condensation of 5-phenyldipyrromethane with trimethyl orthoformate.[1]

Experimental Protocol: Synthesis of this compound[1]

-

Preparation of the Reaction Mixture: In a 1-liter, one-necked, round-bottomed flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel, dissolve 5-phenyldipyrromethane (0.5 g, 2.3 mmol) in 630 mL of dichloromethane (B109758).

-

Addition of Reagents: Add trimethyl orthoformate (18 mL, 0.165 mol) to the flask in one portion. The flask should be wrapped in aluminum foil to protect it from light.

-

Initiation of Condensation: While stirring the mixture magnetically, add a solution of trichloroacetic acid (8.83 g, 54 mmol) in 230 mL of dichloromethane dropwise over 15 minutes.

-

Reaction Monitoring and Work-up: The progress of the reaction can be monitored by UV-Vis spectroscopy. Upon completion, the reaction is typically quenched, and the product is purified by chromatography.

Spectroscopic and Electrochemical Properties

The electronic properties of H2DPP have been characterized by various techniques, providing insights into its ground and excited states.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of H2DPP in dichloromethane exhibits the characteristic Soret and Q-bands.

| Band | Wavelength (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Soret | 408 | Data not available in the provided search results |

| Q(IV) | 512 | Data not available in the provided search results |

| Q(III) | 547 | Data not available in the provided search results |

| Q(II) | 588 | Data not available in the provided search results |

| Q(I) | 644 | Data not available in the provided search results |

Note: Specific molar extinction coefficients for this compound were not found in the provided search results. The values for related porphyrins can be on the order of 10⁵ M⁻¹cm⁻¹ for the Soret band and 10³-10⁴ M⁻¹cm⁻¹ for the Q-bands.

Fluorescence Spectroscopy

H2DPP exhibits fluorescence from its first singlet excited state (S1).

| Parameter | Value |

| Emission Maxima (nm) | 645, 710 |

| Fluorescence Quantum Yield (Φf) | Data not available in the provided search results |

| Excited-State Lifetime (τ) | Data not available in the provided search results |

Note: While general information on porphyrin fluorescence is available, specific quantitative data for this compound's quantum yield and lifetime were not found in the provided search results. For comparison, tetraphenylporphyrin (B126558) (TPP) has a reported fluorescence quantum yield of approximately 0.11 and a lifetime of around 10-12 ns in non-polar solvents.

Electrochemical Properties

Cyclic voltammetry is used to probe the redox potentials of H2DPP, corresponding to the removal or addition of electrons to its π-system.

| Process | Potential (V vs. reference electrode) |

| First Oxidation (H2DPP → H2DPP⁺•) | Data not available in the provided search results |

| Second Oxidation (H2DPP⁺• → H2DPP²⁺) | Data not available in the provided search results |

| First Reduction (H2DPP → H2DPP⁻•) | Data not available in the provided search results |

| Second Reduction (H2DPP⁻• → H2DPP²⁻) | Data not available in the provided search results |

Note: Specific redox potentials for the parent this compound were not explicitly found in the provided search results. The redox potentials are sensitive to the solvent, electrolyte, and reference electrode used.

Experimental Protocols

UV-Vis Absorption Spectroscopy

-

Sample Preparation: Prepare a stock solution of H2DPP in a suitable solvent (e.g., dichloromethane, chloroform, or toluene) of known concentration. Perform serial dilutions to obtain solutions with absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over a wavelength range of approximately 350-750 nm. Use the pure solvent as a reference.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands. Calculate the molar extinction coefficient (ε) for each band using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of H2DPP in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube).

-

Measurement:

-

Emission Spectrum: Excite the sample at the Soret band maximum (around 408 nm) and record the emission spectrum over a range that includes the expected Q-band fluorescence (e.g., 600-800 nm).

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator to obtain the excitation spectrum.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity of the H2DPP solution and a standard with a known quantum yield (e.g., tetraphenylporphyrin) under identical experimental conditions (excitation wavelength, slit widths).

-

Measure the absorbance of both solutions at the excitation wavelength.

-

Calculate the quantum yield of H2DPP using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Cyclic Voltammetry

-

Electrochemical Cell Setup: Use a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., platinum wire).

-

Solution Preparation: Dissolve H2DPP in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF6). Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Measurement:

-

Connect the electrodes to a potentiostat.

-

Scan the potential from an initial value where no redox processes occur towards positive potentials to observe oxidations, and then reverse the scan towards negative potentials to observe reductions.

-

Record the current response as a function of the applied potential.

-

-

Data Analysis: Determine the half-wave potentials (E½) for the observed redox couples from the cyclic voltammogram. These are typically taken as the average of the anodic and cathodic peak potentials.

Visualizing the Workflow and Molecular Structure

References

Photophysical Characterization of 5,15-Diphenylporphyrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,15-Diphenylporphyrin (H2DPP) is a synthetically accessible and versatile porphyrin derivative that serves as a crucial building block in the development of photosensitizers for photodynamic therapy (PDT), catalysts, and materials for optoelectronics. Its photophysical properties, which govern its interaction with light and subsequent energy dissipation pathways, are of paramount importance for these applications. This technical guide provides a comprehensive overview of the core photophysical characteristics of H2DPP, detailed experimental protocols for their determination, and visual representations of the underlying processes and workflows.

Core Photophysical Data

The photophysical properties of this compound are solvent-dependent. The following tables summarize key quantitative data obtained from spectroscopic measurements in various organic solvents.

Table 1: UV-Vis Absorption Spectral Data for this compound

| Solvent | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) |

| Dichloromethane (CH2Cl2) | 412 | 508, 543, 580, 636[1] |

| Acetonitrile (CH3CN) | 400 | 500, 536, 575, 627[2] |

Table 2: Fluorescence Emission Data for this compound

| Solvent | Excitation Wavelength (nm) | Emission Maxima (λ_em, nm) |

| Acetonitrile (CH3CN) | 400 | ~650, ~715 |

Table 3: Fluorescence Quantum Yield and Lifetime Data for this compound

| Solvent | Quantum Yield (Φ_F) | Lifetime (τ_F, ns) |

| Acetonitrile (CH3CN) | Data not available | Data not available |

| Dichloromethane (CH2Cl2) | Data not available | Data not available |

| Toluene | Data not available | Data not available |

| Tetrahydrofuran (THF) | Data not available | Data not available |

Note: While specific quantum yield and lifetime data for H2DPP in these exact solvents were not found in the immediate search, the provided experimental protocols detail how these crucial parameters can be determined. For comparison, the related tetraphenylporphyrin (B126558) (TPP) has a fluorescence quantum yield of approximately 0.11 in toluene.

Experimental Protocols

Detailed methodologies for the key experiments in the photophysical characterization of this compound are provided below.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (Soret and Q-bands) and molar extinction coefficients of H2DPP.

Materials:

-

This compound (H2DPP)

-

Spectroscopic grade solvents (e.g., dichloromethane, acetonitrile, toluene, THF)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of H2DPP and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

-

Sample Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁶ to 10⁻⁷ M.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range (e.g., 350-750 nm).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.

-

Measurement: Record the absorption spectra of the H2DPP solutions, starting from the most dilute. Ensure that the maximum absorbance of the Soret band is within the linear dynamic range of the instrument (typically < 1.5).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) for the Soret and Q-bands. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at a specific wavelength, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and identify the emission maxima of H2DPP.

Materials:

-

H2DPP solutions of known concentration (prepared as for UV-Vis)

-

Spectroscopic grade solvents

-

Fluorometer

-

Quartz fluorescence cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Use a dilute solution of H2DPP with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

-

Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength to the Soret band maximum determined from the UV-Vis spectrum. Set the emission wavelength range to scan from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., 420-800 nm).

-

Blank Subtraction: Record the emission spectrum of the pure solvent to account for any background fluorescence or Raman scattering.

-

Measurement: Record the fluorescence emission spectrum of the H2DPP solution.

-

Data Analysis: Subtract the blank spectrum from the sample spectrum. Identify the wavelengths of maximum fluorescence emission.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ_F) of H2DPP relative to a standard of known quantum yield.

Materials:

-

H2DPP solutions

-

A standard fluorophore with a known quantum yield in the same solvent (e.g., tetraphenylporphyrin, Rhodamine 6G)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Standard and Sample Preparation: Prepare a series of dilute solutions of both the H2DPP and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Absorption Spectra: Record the UV-Vis absorption spectra of all solutions.

-

Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectra for both the sample (A_sample) and the standard (A_standard).

-

The quantum yield of the sample (Φ_F,sample) is calculated using the following equation: Φ_F,sample = Φ_F,standard × (A_sample / A_standard) × (Abs_standard / Abs_sample) × (n_sample² / n_standard²) where:

-

Φ_F,standard is the quantum yield of the standard.

-

A is the integrated fluorescence intensity.

-

Abs is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Excited-State Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime (τ_F) of the excited singlet state of H2DPP.

Materials:

-

Dilute H2DPP solution (absorbance ~0.1 at the excitation wavelength)

-

TCSPC instrument, including a pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser), a single-photon sensitive detector, and timing electronics.

Procedure:

-

Instrument Setup: Set up the TCSPC system, ensuring proper alignment of the excitation source and detector. The repetition rate of the light source should be chosen to allow for the full decay of the fluorescence before the next pulse arrives.

-

Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.

-

Sample Measurement: Replace the scattering solution with the H2DPP solution and collect the fluorescence decay profile.

-

Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Use deconvolution software to fit the experimental decay data to an exponential decay model to extract the fluorescence lifetime (τ_F).

Visualizations

Photophysical Processes of this compound

The following Jablonski diagram illustrates the primary photophysical pathways for H2DPP following the absorption of light.

Caption: Jablonski diagram illustrating the electronic transitions of this compound.

Experimental Workflow for Photophysical Characterization

The logical flow of experiments for a comprehensive photophysical characterization of H2DPP is depicted below.

Caption: Workflow for the photophysical characterization of this compound.

References

Theoretical Calculations of 5,15-Diphenylporphyrin Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize the properties of 5,15-Diphenylporphyrin (H₂DPP). The application of computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for elucidating the geometric, electronic, and spectroscopic features of porphyrin systems, offering insights that are often complementary to experimental data.

Introduction to Theoretical Modeling of Porphyrins

Porphyrins and their derivatives are of significant interest in various scientific fields, including medicine, materials science, and catalysis, owing to their unique electronic and photophysical properties. Theoretical calculations provide a powerful means to understand these properties at a molecular level. By solving the Schrödinger equation for the molecule, albeit with approximations, we can predict a range of characteristics that are crucial for designing new porphyrin-based materials and drugs. For this compound, theoretical studies often focus on how the phenyl substituents at the meso positions influence the overall structure and electronic behavior of the porphyrin macrocycle.

Key Calculated Properties of this compound

Theoretical investigations of this compound typically focus on several key properties that govern its behavior and potential applications. These include its molecular geometry, electronic structure, and spectroscopic characteristics.

Geometric Structure

The substitution of two phenyl groups at the 5 and 15 (meso) positions of the porphyrin core can induce distortions in the planarity of the macrocycle. Computational methods are used to determine the optimized ground-state geometry, providing detailed information on bond lengths, bond angles, and dihedral angles. Studies have shown that 5,15-disubstitution can cause significant in-plane distortion of the porphyrin ring, while the out-of-plane distortion is often negligible[1][2].

Electronic Properties

The electronic properties of H₂DPP are central to its functionality. Theoretical calculations provide valuable data on the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions and reactivity. Introducing different substituents at the meso-positions can modify the physical, chemical, and electrochemical properties of metalloporphyrins[3].

Spectroscopic Properties

Theoretical methods are extensively used to simulate and interpret the spectroscopic signatures of H₂DPP.

-

UV-Vis Absorption Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the electronic absorption spectra of molecules. For porphyrins, the characteristic Soret (or B) and Q bands in the UV-Vis spectrum can be accurately predicted. The calculated electronic structure of H₂DPP is consistent with its absorption spectra when compared with free-base porphine (B87208) (H₂P) and meso-tetraphenylporphine (H₂TPP)[1].

-

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to its infrared (IR) and Raman spectra. The calculated vibrational frequencies of H₂DPP, when scaled by an appropriate factor, show good agreement with experimental data[1][2]. For instance, a study using the B3LYP/6-31G(d) method found that a scaling factor of 0.971 for the calculated frequencies resulted in a root-mean-square error of only 8.0 cm⁻¹ when compared to experimental Raman bands[1][2].

Data Presentation

The following tables summarize the key quantitative data obtained from theoretical calculations of this compound and related systems.

Table 1: Calculated Electronic Properties of Porphyrin Systems

| Property | Molecule/System | Method | Calculated Value | Reference |

| HOMO Energy | NiDPPNH₂ | DFT | Highest in the series | [3] |

| LUMO Energy | NiDPPNH₂ | DFT | Highest in the series | [3] |

| HOMO Energy | NiDPPCN | DFT | Lowest in the series | [3] |

| LUMO Energy | NiDPPCN | DFT | Lowest in the series | [3] |

| Energy Gap | MDPPSH (M = Sc--Cu) | DFT | 1.05 to 3.03 eV | [4] |

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for H₂DPP

| Parameter | Method | Value | Reference |

| Scaling Factor | B3LYP/6-31G(d) | 0.971 | [1][2] |

| RMS Error | B3LYP/6-31G(d) | 8.0 cm⁻¹ | [1][2] |

Experimental and Computational Protocols

The theoretical investigation of this compound properties follows a well-established computational workflow.

Computational Methodology

The most common theoretical approach for studying porphyrin systems is Density Functional Theory (DFT)[5]. A typical computational protocol involves the following steps:

-

Geometry Optimization: The first step is to determine the molecule's most stable three-dimensional structure. This is achieved by performing a geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. The B3LYP functional with the 6-31G(d) basis set is a widely used and reliable method for this purpose[1][2][6].

-

Frequency Calculations: Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two purposes: they confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies), and they provide the theoretical vibrational spectrum (IR and Raman) of the molecule[1].

-

Electronic Structure Analysis: From the optimized geometry, the electronic properties, such as the HOMO and LUMO energies and the overall molecular orbital picture, are analyzed.

-

Excited-State Calculations: To simulate the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry. This method calculates the energies and oscillator strengths of the electronic transitions from the ground state to various excited states[5][7].

Visualizations

The following diagrams illustrate the logical workflow and relationships in the theoretical study of this compound.

Caption: Computational workflow for determining theoretical properties of this compound.

Caption: Interrelationship between key molecular properties of this compound.

References

- 1. DFT study on the geometric, electronic structure and Raman spectra of 5,15-diphenylporphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Exploring the Influence of Chalcogens on Metalloporphyrins: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. A systematic theoretical study of the electronic structures of porphyrin dimers: DFT and TD-DFT calculations on diporphyrins linked by ethane, ethene, ethyne, imine, and azo bridges - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Application of TD-DFT Theory to Studying Porphyrinoid-Based Photosensitizers for Photodynamic Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Era: An In-depth Technical Guide to the Biological Activity of 5,15-Diphenylporphyrin Derivatives

For Researchers, Scientists, and Drug Development Professionals

The unique photochemical and biological properties of porphyrins have long positioned them as promising candidates in the development of novel therapeutic agents. Among these, 5,15-diphenylporphyrin (DPP) and its derivatives have emerged as a particularly versatile class of molecules with significant potential in anticancer and antimicrobial therapies. Their robust chemical structure allows for a wide range of modifications, enabling the fine-tuning of their photophysical and biological characteristics. This technical guide provides a comprehensive overview of the current state of research on the biological activities of DPP derivatives, with a focus on their applications in photodynamic therapy (PDT). We delve into the quantitative measures of their efficacy, detailed experimental protocols for their evaluation, and the intricate signaling pathways they modulate.

Quantitative Analysis of Biological Efficacy

The therapeutic potential of this compound derivatives is underscored by a growing body of quantitative data. These metrics, primarily focused on anticancer and antimicrobial activities, provide a clear framework for comparing the efficacy of different derivatives and understanding the structure-activity relationships.

Anticancer Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of anticancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following table summarizes the photodynamic and dark cytotoxicity of various DPP derivatives against different cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) with Light Exposure | IC50 (µM) in Dark | Reference |

| Cationic this compound-monoclonal antibody conjugate | Human colon carcinoma LoVo cells | 0.05 | > 10 | [1](2) |

| 5,15-Diaryl-10,20-dihalogeno porphyrin (II4) | Human esophageal cancer Eca-109 cells | 0.4 | Not specified | [3](4) |

| L1 (a 5,15-diarylporphyrin derivative) | Human esophageal cancer Eca-109 cells | Significantly inhibited growth | Low cytotoxicity | [5](6) |

Antimicrobial Activity (MIC Values)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. For antimicrobial photodynamic therapy (aPDT), this is often determined both with and without light exposure.

| Derivative | Microorganism | MIC (µg/mL) with Light Exposure | MIC (µg/mL) in Dark | Reference |

| 5,10,15,20-tetrakis(4-ethylphenyl) porphyrin (TEtPP) | Methicillin-resistant Staphylococcus aureus (MRSA) | 69.42 | 109.30 | [7](7) |

| 5,10,15,20-tetrakis(4-ethylphenyl) porphyrin (TEtPP) | Pseudomonas aeruginosa | 54.71 | 402.90 | [7](7) |

| 5,10,15,20-tetrakis(4-ethylphenyl) porphyrin (TEtPP) | Staphylococcus aureus | 67.68 | 58.26 | [7](7) |

Photophysical Properties

The efficacy of DPP derivatives in PDT is intrinsically linked to their photophysical properties, particularly their ability to absorb light and generate singlet oxygen, a highly reactive oxygen species that is the primary cytotoxic agent in PDT.

| Derivative | Absorption Maxima (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| 5,15-Diaryl-10,20-dihalogeno porphyrins | ~425 (Soret), 523, 558, 602, ~660 (Q-bands) | Significantly higher than unhalogenated porphyrins | [3](4) |

| 5,10,15,20-tetrakis(4-ethylphenyl) porphyrin (TEtPP) | Not specified | 0.81 ± 0.23 | [7](7) |

| Tetraphenylporphyrin (TPP) | Not specified | 0.67 ± 0.14 | (--INVALID-LINK--) |

| Zn-TPP | Not specified | 0.68 ± 0.19 | (--INVALID-LINK--) |

Key Experimental Protocols

The evaluation of the biological activity of this compound derivatives relies on a set of standardized and robust experimental protocols. Below are detailed methodologies for key assays cited in the literature.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Materials:

-

DPP derivative stock solution (dissolved in a suitable solvent like DMSO)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the DPP derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control. For photodynamic studies, a parallel set of plates is kept in the dark.

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

Light Exposure (for PDT): For phototoxicity assessment, expose the designated plates to a light source with the appropriate wavelength and light dose, while the "dark toxicity" plates remain wrapped in foil.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using appropriate software.

-

-

Caution: Some porphyrin compounds can interfere with the MTT assay by causing rapid degradation of the formazan dye upon light exposure.[9] It is crucial to perform appropriate controls and consider alternative viability assays if interference is suspected.

Apoptosis Detection: Annexin V/Propidium Iodide Staining with Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

-

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) solution

-

1X Binding Buffer

-

PBS

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Treat cells with the DPP derivative (and light exposure for PDT studies) as described for the MTT assay.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Viable cells

-

Annexin V-positive and PI-negative: Early apoptotic cells

-

Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative and PI-positive: Necrotic cells

-

-

Cellular Uptake and Subcellular Localization: Fluorescence Microscopy

Fluorescence microscopy is used to visualize the cellular uptake and subcellular distribution of fluorescent DPP derivatives.[14][15] Confocal laser scanning microscopy (CLSM) is often preferred for its ability to provide high-resolution images and optical sectioning.[16]

-

Materials:

-

Fluorescent DPP derivative

-

Cell culture-grade glass-bottom dishes or chamber slides

-

Cell culture medium

-

PBS

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Nuclear counterstain (e.g., DAPI, Hoechst)

-

Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)

-

Fluorescence or confocal microscope

-

-

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

-

Compound Incubation: Replace the medium with fresh medium containing the fluorescent DPP derivative at the desired concentration and incubate for various time points.

-

Washing: After incubation, wash the cells three times with PBS to remove the extracellular compound.

-

Live-Cell Imaging (Optional): For live-cell imaging, add fresh medium and immediately visualize the cells under the microscope.

-

Fixation and Permeabilization: For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes, followed by washing with PBS. If intracellular staining is required, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Staining: Incubate with organelle-specific probes and/or a nuclear counterstain according to the manufacturer's instructions.

-

Imaging: Mount the slides with an appropriate mounting medium and visualize under a fluorescence or confocal microscope using the appropriate filter sets for the DPP derivative and other stains.

-

Image Analysis: Analyze the images to determine the extent of cellular uptake and the colocalization of the DPP derivative with specific organelles.

-

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives, particularly in the context of photodynamic therapy, are mediated through the induction of complex cellular signaling pathways, primarily leading to apoptosis. The generation of reactive oxygen species (ROS) upon photoactivation is the initial trigger for these cascades.

Photodynamic Therapy (PDT) and Apoptosis Induction

Upon irradiation, the DPP derivative in its triplet excited state transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This ROS can directly damage cellular components, including mitochondria, lysosomes, and the endoplasmic reticulum, initiating apoptotic signaling.

Caption: General mechanism of apoptosis induction by 5,15-DPP derivatives in PDT.

PI3K/Akt/mTOR Signaling Pathway

Several studies have implicated the PI3K/Akt/mTOR pathway in the cellular response to porphyrin-mediated PDT.[1] This pathway is a critical regulator of cell survival, proliferation, and growth. PDT can lead to the downregulation of this pro-survival pathway, thereby promoting apoptosis.

Caption: Inhibition of the PI3K/Akt/mTOR survival pathway by PDT-generated ROS.

Experimental Workflow for Biological Evaluation

A systematic workflow is essential for the comprehensive biological evaluation of novel this compound derivatives. This process typically begins with in vitro screening and can progress to more complex in vivo models.

References

- 1. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The biological activities of 5,15-diaryl-10,20-dihalogeno porphyrins for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of New 5,15-Diarylporphyrin Derivatives for Photodynamic Therapy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. Photodynamic Antimicrobial Activity of a Novel 5,10,15,20-Tetrakis (4-Ethylphenyl) Porphyrin against Clinically Important Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cationic Porphyrins as Antimicrobial and Antiviral Agents in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of New 5,15-Diarylporphyrin Derivatives for Photodynamic Therapy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 14. dovepress.com [dovepress.com]

- 15. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

5,15-Diphenylporphyrin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on a Versatile Model Porphyrin Compound

Introduction

5,15-Diphenylporphyrin (DPP) is a synthetic porphyrin that serves as a crucial model compound in a wide array of scientific disciplines, including chemistry, materials science, and medicine.[1] Its unique structure, featuring phenyl groups at the meso-positions, imparts a combination of stability, solubility in organic solvents, and versatile reactivity.[2] These characteristics make it an ideal platform for fundamental studies and a valuable building block for the synthesis of more complex porphyrin-based systems. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its relevance to drug development and photodynamic therapy (PDT).

Physicochemical Properties

The distinct physicochemical properties of this compound underpin its utility as a model compound. These properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₃₂H₂₂N₄ | [2] |

| Molecular Weight | 462.54 g/mol | [2] |

| Appearance | Purple solid | |

| CAS Number | 22112-89-6 | [2] |

| Solubility | Soluble in organic solvents such as chloroform (B151607), dichloromethane (B109758), and tetrahydrofuran. |

Spectroscopic Data

The electronic absorption and emission spectra of this compound are characterized by a strong Soret band in the near-UV region and several weaker Q-bands in the visible region, which are typical for porphyrins.

Table 1: UV-Vis Absorption Data for this compound Derivatives in Dichloromethane

| Band | Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Soret Band | ~410 - 420 | ~300,000 - 500,000 |

| Q(IV) | ~515 | ~18,000 |

| Q(III) | ~550 | ~7,000 |

| Q(II) | ~590 | ~5,000 |

| Q(I) | ~645 | ~4,000 |

Note: The exact absorption maxima and molar extinction coefficients can vary depending on the solvent and the specific derivative of this compound.

Table 2: Fluorescence Data for Porphyrins

| Parameter | Value | Conditions | Reference |

| Fluorescence Quantum Yield (Φf) | ~0.10 - 0.15 | Benzene | [3] |

| Emission Wavelengths | ~650 nm and ~715 nm | Dichloromethane |

Note: The fluorescence quantum yield is sensitive to the solvent environment and the presence of quenching agents.

Electrochemical Data

The redox behavior of this compound and its derivatives has been investigated by cyclic voltammetry, revealing reversible oxidation and reduction processes.

Table 3: Redox Potentials of meso-Substituted Porphyrins

| Process | Potential (V vs. Fc/Fc⁺) |

| First Oxidation | ~0.8 - 1.0 |

| Second Oxidation | ~1.1 - 1.3 |

| First Reduction | ~-1.0 - -1.2 |

| Second Reduction | ~-1.3 - -1.5 |

Note: Redox potentials are highly dependent on the solvent, electrolyte, and the specific substituents on the porphyrin ring.[4][5]

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of a dipyrromethane with an aldehyde. The Lindsey synthesis is a widely used method that offers good yields and purity.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Lindsey Synthesis of this compound

Materials:

-

Pyrrole (freshly distilled)

-

Benzaldehyde

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Trifluoroacetic acid (TFA)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil

-

Triethylamine (B128534) (TEA)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Chloroform

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and freshly distilled pyrrole (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Add a catalytic amount of trifluoroacetic acid (TFA) to the solution and stir at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

-

Once the formation of the porphyrinogen is observed, add an oxidizing agent such as DDQ or p-chloranil (2-3 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for another 1-2 hours, or until the reaction is complete (indicated by a color change to deep purple and TLC analysis).

-

Neutralize the reaction mixture with a small amount of triethylamine (TEA).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/chloroform gradient as the eluent.

-

Collect the purple fraction corresponding to this compound and evaporate the solvent to obtain the final product as a crystalline solid.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Experimental Protocol: UV-Vis Spectroscopy

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., chloroform or dichloromethane) in a quartz cuvette.

-

Record the absorption spectrum from 350 nm to 700 nm using a UV-Vis spectrophotometer.

-

Identify the Soret band (around 410-420 nm) and the Q-bands (in the 500-700 nm region).

Experimental Protocol: Fluorescence Spectroscopy

-

Prepare a dilute solution of this compound in a suitable solvent in a fluorescence cuvette. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Excite the sample at the Soret band maximum.

-

Record the emission spectrum over a wavelength range that covers the expected emission peaks (typically 600-800 nm).

Applications in Drug Development

This compound and its derivatives are of significant interest in drug development, primarily due to their photosensitizing properties, which are exploited in photodynamic therapy (PDT).

Photodynamic Therapy (PDT)

PDT is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS) that induce cell death in diseased tissues, such as tumors. Porphyrins, including DPP, are excellent photosensitizers due to their strong absorption in the visible region and efficient generation of singlet oxygen.[6]

Caption: Mechanism of Type II Photodynamic Therapy.

Upon irradiation with light of a specific wavelength, the porphyrin photosensitizer is excited from its ground state (S₀) to a short-lived excited singlet state (S₁). It then undergoes intersystem crossing to a longer-lived excited triplet state (T₁). In the presence of molecular oxygen (³O₂), the triplet state photosensitizer can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in Type II PDT.[7][8][9] Singlet oxygen can then oxidize various biomolecules, leading to cellular damage and ultimately cell death through apoptosis or necrosis.[6]

Structural Information

The three-dimensional structure of this compound and its derivatives has been elucidated by X-ray crystallography. The porphyrin macrocycle is generally planar, with the phenyl groups being tilted with respect to the porphyrin plane.

Table 4: Selected Bond Lengths and Angles for a 5,10,15-triphenyl-substituted porphyrin derivative

| Bond/Angle | Length (Å) / Angle (°) |

| Cα-Cβ | ~1.37 - 1.45 |

| Cα-N | ~1.36 - 1.38 |

| Cmeso-Cα | ~1.39 - 1.41 |

| N-H | ~0.86 |

| Cα-Cmeso-Cα | ~125 - 128 |

| N-Cα-Cβ | ~124 - 127 |

| Cα-N-Cα | ~106 - 109 |

Note: The provided data is for a closely related triphenyl-substituted porphyrin and serves as a representative example. The exact values for this compound may vary slightly.[10][11]

Conclusion

This compound stands out as a remarkably versatile and fundamentally important molecule in the field of porphyrin chemistry. Its well-defined structure, accessible synthesis, and tunable properties have established it as an indispensable tool for researchers. For professionals in drug development, DPP and its derivatives offer a promising platform for the design of novel photosensitizers for photodynamic therapy and other biomedical applications. This technical guide has provided a detailed overview of the core aspects of this compound, from its synthesis and characterization to its mechanism of action in a therapeutic context, thereby serving as a valuable resource for the scientific community.

Caption: Key characteristics and applications of this compound.

References

- 1. 5,15-diphenylporphine | [frontierspecialtychemicals.com]

- 2. 5, 15-DPP 22112-89-6 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The dynamics of reactive oxygen species in photodynamic therapy with tetra sulfophenyl-porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]

- 10. Crystal structure of 5-tert-butyl-10,15,20-triphenylporphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure of 5,10,15-triphenyl-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)porphyrin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of 5,15-Diphenylporphyrin from Dipyrromethane

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,15-Diphenylporphyrin (5,15-DPP) is a versatile synthetic porphyrin with applications in diverse fields, including as a photosensitizer in photodynamic therapy, a building block for supramolecular assemblies, and a ligand in coordination chemistry.[1] Its strategic placement of phenyl groups at the meso-positions leaves two meso-positions and all β-positions unsubstituted, making it an ideal platform for further functionalization.[1][2] This document provides a detailed protocol for the synthesis of this compound via the [2+2] condensation of dipyrromethane with benzaldehyde (B42025), a method widely recognized for its efficiency and scalability.[3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound, based on established literature protocols.

| Parameter | Value | Reference |

| Reactants | ||

| Dipyrromethane | 1.0 equiv | [6] |

| Benzaldehyde | 1.05 equiv | [6] |

| Catalyst | ||

| Trifluoroacetic Acid (TFA) | 0.8 equiv | [6] |

| Oxidizing Agent | ||

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) | 1.4 equiv | [6] |

| Solvent | Dichloromethane (B109758) (DCM) | [6] |

| Reaction Time | ||

| Condensation | 18 hours | [6] |

| Oxidation | 30 minutes | [6] |

| Temperature | Room Temperature | [6] |

| Yield | 39% | [6] |

Experimental Protocol

This protocol details the synthesis of this compound from dipyrromethane and benzaldehyde.

Materials:

-

Dipyrromethane

-

Benzaldehyde

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Silica (B1680970) gel for column chromatography

-

Argon gas

Equipment:

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Septum

-

Needles and tubing for argon purging

-

Apparatus for column chromatography

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a 1 L round-bottomed flask equipped with a magnetic stir bar, dissolve dipyrromethane (1.0 g, 6.8 mmol, 1.0 equiv) and benzaldehyde (0.72 mL, 7.1 mmol, 1.05 equiv) in anhydrous dichloromethane (1 L).[6]

-

Protect the flask from light by wrapping it with aluminum foil.[6]

-

Purge the solution with argon gas for 15 minutes to remove dissolved oxygen.[6]

-

-

Acid-Catalyzed Condensation:

-

While maintaining the argon atmosphere, add trifluoroacetic acid (TFA) (0.42 mL, 5.4 mmol, 0.8 equiv) to the reaction mixture.[6]

-

Stir the reaction at room temperature for 18 hours. The solution will typically darken during this period, indicating the formation of the porphyrinogen (B1241876) intermediate.[7]

-

-

Oxidation:

-

Work-up and Purification:

-

Quench the reaction by adding triethylamine (5 mL).[6]

-

Remove the solvent under reduced pressure using a rotary evaporator.[6]

-

The crude residue is then purified by flash chromatography on a silica gel column.[6]

-

Elute the column with a dichloromethane/ethyl acetate (B1210297) mixture to separate the desired this compound from byproducts.[6]

-

The main purple fraction containing the product is collected.

-

Evaporate the solvent from the collected fraction to yield this compound as a purple solid.

-

Characterization:

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the pyrrolic NH protons in the negative ppm region (around -3 ppm), as well as signals for the β-pyrrolic protons and the phenyl protons in the aromatic region.[7]

-

UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent like dichloromethane will exhibit a strong Soret band around 400-410 nm and four weaker Q-bands in the 500-650 nm region, which is typical for free-base porphyrins.[8]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified reaction scheme for this compound synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel and improved syntheses of this compound and its dipyrrolic precursors | UBC Chemistry [chem.ubc.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ukm.my [ukm.my]

- 8. iris.cnr.it [iris.cnr.it]

Application Notes and Protocols for the Synthesis of 5,15-Diphenylporphyrin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5,15-diphenylporphyrin (H₂DPP), a versatile platform molecule in various research applications, including the development of novel therapeutics and materials. The protocol described is based on the widely adopted Lindsey synthesis, which offers a reliable and scalable method for producing high-purity H₂DPP.[1][2][3]

Introduction

This compound is a synthetic porphyrin that is soluble in a range of organic solvents such as chloroform, dichloromethane, and tetrahydrofuran.[1] Its unique structure, featuring two unsubstituted meso-positions and eight unsubstituted β-positions, makes it an ideal model compound for a variety of chemical modifications and studies.[1] The synthesis of H₂DPP is typically achieved through a [2+2] condensation strategy, which involves the reaction of a dipyrromethane with an aldehyde.[4][5] The following protocol details a two-step process: the synthesis of the 5-phenyldipyrromethane intermediate, followed by its condensation with benzaldehyde (B42025) and subsequent oxidation to yield the final porphyrin.

Experimental Protocols

Part 1: Synthesis of 5-Phenyldipyrromethane

This initial step involves the acid-catalyzed condensation of pyrrole (B145914) with benzaldehyde to form the dipyrromethane intermediate.[4][5][6] Pyrrole is used in large excess to serve as both a reactant and the solvent.[6]

Materials:

-

Pyrrole

-

Benzaldehyde

-

Trifluoroacetic acid (TFA)

-

0.1 M Sodium hydroxide (B78521) (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, degas a solution of benzaldehyde in a large excess of pyrrole by bubbling with an inert gas (e.g., argon) for 15 minutes.[6]

-

Add trifluoroacetic acid (TFA) as a catalyst to the solution.[6]

-